molecular formula C19H22BrNO B3035533 4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol CAS No. 329777-37-9

4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol

Cat. No.: B3035533
CAS No.: 329777-37-9
M. Wt: 360.3 g/mol
InChI Key: GTFANUNGKQXWGA-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol is a chemical compound with the molecular formula C19H22BrNO and a molecular weight of 360.30 g/mol . This compound is characterized by the presence of a bromine atom, a phenol group, and a cyclohexylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Mode of Action

It’s known that brominated phenolic compounds can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of target molecules, potentially altering their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol . Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with target molecules. Moreover, the compound’s stability could be influenced by exposure to light, heat, and oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-{[(4-phenyl)amino]methyl}phenol: Lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.

    2-{[(4-Cyclohexylphenyl)amino]methyl}phenol: Lacks the bromine atom, which may influence its reactivity in substitution reactions.

Uniqueness

4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol is unique due to the presence of both the bromine atom and the cyclohexylphenyl group. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-bromo-2-[(4-cyclohexylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO/c20-17-8-11-19(22)16(12-17)13-21-18-9-6-15(7-10-18)14-4-2-1-3-5-14/h6-12,14,21-22H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFANUNGKQXWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224713
Record name 4-Bromo-2-[[(4-cyclohexylphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329777-37-9
Record name 4-Bromo-2-[[(4-cyclohexylphenyl)amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329777-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[[(4-cyclohexylphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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